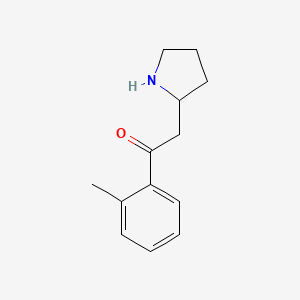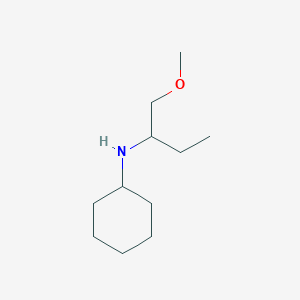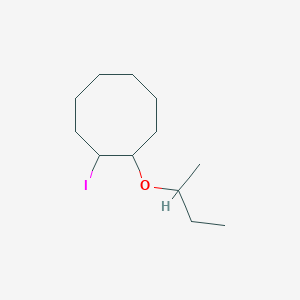
4-(But-3-yn-1-ylamino)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(But-3-yn-1-ylamino)picolinic acid is a chemical compound with the molecular formula C10H10N2O2 It is a derivative of picolinic acid, which is known for its various applications in chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(But-3-yn-1-ylamino)picolinic acid typically involves the reaction of picolinic acid with but-3-yn-1-ylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(But-3-yn-1-ylamino)picolinic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
4-(But-3-yn-1-ylamino)picolinic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(But-3-yn-1-ylamino)picolinic acid involves its interaction with specific molecular targets. The compound can bind to zinc finger proteins, altering their structure and disrupting zinc binding. This inhibition can affect various biological processes, including viral replication and cellular homeostasis . Additionally, the compound’s alkyne group allows it to participate in click chemistry reactions, making it a valuable tool in bioconjugation and molecular labeling studies .
Comparison with Similar Compounds
Picolinic Acid: A parent compound with similar structural features but lacking the but-3-yn-1-ylamino group.
2-Pyridinecarboxylic Acid: Another derivative of picolinic acid with different substituents.
4-Amino-3,5-dichloro-6-pyrazolyl-2-picolinic Acid: A compound with herbicidal activity and structural similarities.
Uniqueness: 4-(But-3-yn-1-ylamino)picolinic acid is unique due to the presence of the but-3-yn-1-ylamino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
4-(but-3-ynylamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-2-3-5-11-8-4-6-12-9(7-8)10(13)14/h1,4,6-7H,3,5H2,(H,11,12)(H,13,14) |
InChI Key |
BHKMOLZJLDRJGA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNC1=CC(=NC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-Bromophenyl)-1H-imidazol-2-yl]ethan-1-amine](/img/structure/B13302523.png)
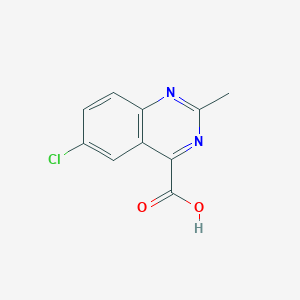
![(1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine](/img/structure/B13302537.png)
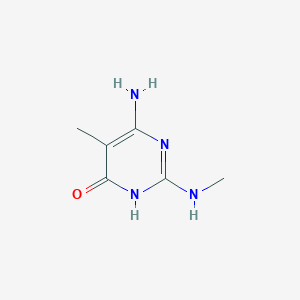
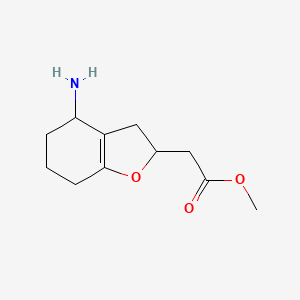

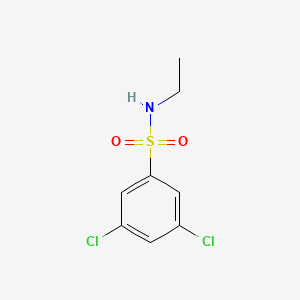


![(Furan-2-ylmethyl)[1-(pyridin-2-YL)ethyl]amine](/img/structure/B13302580.png)
